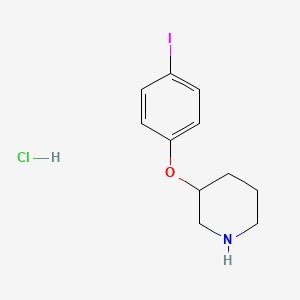

3-(4-Iodophenoxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-(4-iodophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQFWUIDZHNTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=C(C=C2)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

3-(4-Iodophenoxy)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and the overall metabolic pathways they regulate.

Additionally, this compound has been shown to interact with certain receptors in the central nervous system, potentially modulating neurotransmitter release and signal transduction pathways. These interactions can influence various physiological processes and have implications for the development of therapeutic agents.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. In neuronal cells, it can modulate neurotransmitter release by interacting with specific receptors and ion channels. This modulation can impact cell signaling pathways, leading to changes in gene expression and cellular metabolism.

In non-neuronal cells, this compound has been observed to influence cell proliferation and apoptosis. It can activate or inhibit signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound can bind to specific biomolecules, including enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular function.

For example, when this compound binds to cytochrome P450 enzymes, it can inhibit their activity, reducing the metabolism of certain drugs and endogenous compounds. This inhibition can lead to increased levels of these compounds in the body, potentially enhancing their therapeutic effects or causing adverse reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time when exposed to light or heat.

Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function. For instance, prolonged exposure can lead to changes in gene expression and alterations in cellular metabolism, which may have implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter release and improving cognitive function. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity.

Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. This information is crucial for determining the appropriate dosage for therapeutic applications and minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo various metabolic transformations, including oxidation and conjugation reactions, leading to the formation of metabolites.

These metabolic pathways can affect the compound’s bioavailability and overall pharmacokinetics. Understanding these pathways is essential for optimizing its use in therapeutic applications and predicting potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by several factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific tissues.

For example, in the central nervous system, this compound can cross the blood-brain barrier and accumulate in neuronal tissues. This distribution pattern is important for its potential use in treating neurological disorders.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications.

For instance, this compound may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and influence their activity. This localization is crucial for understanding its mechanism of action and potential therapeutic applications.

Biological Activity

3-(4-Iodophenoxy)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its mechanisms of action, biochemical properties, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 1220018-86-9

- Molecular Formula : C₁₁H₁₄ClINO

The compound features a piperidine ring substituted with a 4-iodophenoxy group, which is critical for its biological activity.

This compound primarily interacts with several biological targets, influencing various biochemical pathways:

- Target Receptors : It is believed to interact with the P2X7 receptor, which plays a significant role in pain sensation and inflammation. The antagonistic action on this receptor modulates inflammatory responses and pain pathways.

- Biochemical Pathways : The compound affects pathways related to neurotransmission and pain modulation. By inhibiting or activating specific enzymes, it alters cellular signaling and metabolic processes .

Antinociceptive Effects

Research indicates that this compound demonstrates significant antinociceptive effects in animal models. For instance, studies have shown that administration of the compound leads to reduced pain responses in formalin-induced pain models, suggesting its potential as an analgesic agent .

Cytotoxicity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings indicate that it may exhibit selective toxicity towards certain types of cancer cells, making it a candidate for further development as an anticancer drug.

Study 1: Analgesic Efficacy

In a study exploring the analgesic properties of various piperidine derivatives, this compound was tested against formalin-induced pain in rats. Results showed that the compound significantly reduced both phases of the pain response, indicating its potential efficacy as an analgesic .

Study 2: Anticancer Activity

A separate study focused on the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that this compound induced apoptosis in specific cancer cells while sparing normal cells, highlighting its selective action and potential therapeutic benefits.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The compound readily crosses the blood-brain barrier, which is crucial for central nervous system-targeting drugs.

- Metabolism : It undergoes metabolic transformations that can influence its efficacy and safety profile. Detailed studies are necessary to elucidate these pathways further.

Summary of Findings

Comparison with Similar Compounds

Substituent Effects

Linker Modifications

Preparation Methods

Direct Nucleophilic Substitution

The most common synthetic approach involves the nucleophilic substitution reaction between 4-iodophenol and piperidine or its derivatives under controlled conditions:

- Reaction: 4-iodophenol reacts with piperidine to form 3-(4-iodophenoxy)piperidine.

- Conditions: The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Bases: Sodium hydride (NaH) or potassium carbonate (K2CO3) are used to deprotonate the phenol, enhancing nucleophilicity.

- Temperature: Mild heating (room temperature to reflux) is applied to facilitate the ether formation.

- Workup: The crude product is converted to the hydrochloride salt by treatment with hydrochloric acid.

This method is favored for its straightforwardness and relatively high yields.

Use of Protected Intermediates

An alternative synthetic route involves the use of 4-(4-Iodo-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester as an intermediate:

- The intermediate is synthesized first, allowing for selective functional group manipulation.

- After the key substitution step, the protecting group (tert-butyl ester) is removed under acidic conditions to yield the free amine.

- The free amine is then converted to the hydrochloride salt.

This approach allows for better control over reaction selectivity and purity, especially in industrial-scale syntheses.

Industrial Scale Synthesis

Industrial production adapts the above methods with optimization for:

- Higher yields: By fine-tuning reaction times, temperatures, and reagent stoichiometry.

- Purity: Incorporating purification steps such as recrystallization and chromatographic techniques.

- Scalability: Using continuous flow reactors or batch processes designed for large volumes.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| Deprotonation of 4-iodophenol | NaH or K2CO3 in DMF or THF | Generate phenolate nucleophile | - |

| Nucleophilic substitution | Piperidine, mild heating (RT to reflux) | Ether bond formation | 70-90 |

| Protection/deprotection | tert-butyl ester protection, acid cleavage | Control selectivity | 60-80 |

| Salt formation | HCl in solvent | Formation of hydrochloride salt | Quantitative |

| Purification | Recrystallization or chromatography | Remove impurities | - |

Detailed Research Findings

Synthetic Route Example

A representative synthesis reported involves:

- Dissolving 4-iodophenol in DMF.

- Adding sodium hydride to form the phenolate.

- Introducing piperidine slowly under stirring.

- Heating the mixture to reflux for several hours.

- Cooling and quenching with hydrochloric acid to precipitate the hydrochloride salt.

- Filtration and drying yield the pure product.

Characterization Data

- 1H NMR: Signals corresponding to aromatic protons of the iodophenoxy group and aliphatic protons of the piperidine ring.

- Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.

- Purity: >98% by HPLC after purification.

Retrosynthesis and Alternative Routes

Advanced retrosynthesis tools indicate that the key bond formation is the ether linkage between the phenol and piperidine nitrogen. Alternative routes may involve:

- Using halogenated piperidine derivatives reacting with 4-iodophenol.

- Employing catalytic coupling methods (e.g., Buchwald-Hartwig amination) to form the C–N bond.

However, these methods are less common for this specific compound due to the efficiency of the nucleophilic substitution approach.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct nucleophilic substitution | 4-Iodophenol, piperidine, NaH/K2CO3 | DMF, THF | RT to reflux | 70-90 | Simple, widely used |

| Protected intermediate route | tert-butyl ester intermediate | Various | Room temperature | 60-80 | Allows selective functionalization |

| Industrial optimized process | Similar reagents, scaled-up | Optimized solvents | Controlled | >85 | Includes purification and quality control |

Q & A

Q. What are the standard synthetic protocols for 3-(4-Iodophenoxy)piperidine hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves a nucleophilic substitution reaction between 4-iodophenol and piperidine derivatives. Key steps include:

- Base-Catalyzed Reaction: Use NaOH or K₂CO₃ to deprotonate 4-iodophenol, enhancing nucleophilic attack on the piperidine precursor .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) improve reactant solubility and reaction efficiency.

- Hydrochloride Salt Formation: Treat the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt (yield: ~60–75%) .

Optimization Tips: - Vary base strength (e.g., K₂CO₃ vs. NaOH) to balance reaction rate and byproduct formation.

- Adjust solvent polarity to control reaction kinetics.

- Monitor temperature (60–80°C) to avoid iodine displacement side reactions.

Q. How does the iodophenoxy group influence the compound’s reactivity in substitution reactions compared to bromo/chloro analogs?

Methodological Answer: The iodine atom’s large atomic radius and weak C–I bond (vs. C–Br/C–Cl) make it a superior leaving group in nucleophilic substitution (SN2/SN1). Key differences:

| Halogen | Bond Strength (kJ/mol) | Reactivity in SN2 | Common Byproducts |

|---|---|---|---|

| Iodine | 234 | High | I⁻, minor oxidation products |

| Bromine | 285 | Moderate | Br⁻ |

| Chlorine | 327 | Low | Cl⁻ |

Experimental Implications:

- Iodine substitution proceeds faster but may require inert atmospheres to prevent oxidative degradation .

- Bromo/chloro analogs are more stable but require harsher conditions (e.g., AgNO₃ catalysis).

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities (e.g., COX-1/COX-2 inhibition vs. serotonergic effects)?

Methodological Answer: Conflicting data (e.g., COX-1 IC₅₀ = 0.8 µM vs. serotonin receptor Kᵢ = 12 nM) can be addressed via:

- Orthogonal Assays:

- COX Inhibition: Use fluorescence-based prostaglandin quantification (e.g., Cayman Chemical assay kit).

- Serotonergic Activity: Perform radioligand binding assays (e.g., [³H]5-HT displacement in HEK293 cells expressing 5-HT₁A receptors).

- Selectivity Profiling: Screen against a panel of 50+ receptors/enzymes to identify off-target interactions.

- Metabolite Analysis: Use LC-MS to rule out activity from degradation products.

Example Workflow:

Validate purity (>98% by HPLC).

Test COX inhibition in parallel with serotonin receptor binding.

Perform molecular docking to predict binding modes (e.g., AutoDock Vina).

Q. How can researchers design SAR studies to optimize selectivity for serotonin receptors over monoamine transporters?

Methodological Answer: Structural Modifications for SAR:

- Phenoxy Group: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance π-stacking with 5-HT₁A receptors.

- Piperidine Ring: Methyl substitution at C2/C6 positions reduces dopamine transporter (DAT) affinity .

- Methylene Bridge: Replace with sulfonamide to alter conformational flexibility.

Experimental Design:

Synthesize 10–15 analogs with systematic substitutions.

Screen for binding affinity (Kᵢ) at 5-HT₁A, DAT, and NET using competitive binding assays.

Compute selectivity ratios (5-HT₁A Kᵢ / DAT Kᵢ) to prioritize candidates.

Key Finding from :

- Replacing iodine with bromine reduced 5-HT₁A affinity by 8-fold, highlighting iodine’s critical role in receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.